UL49A protein
Description
The UL49A protein is a small, membrane-associated viral protein encoded by the UL49A gene of herpes simplex virus type 1 (HSV-1). It is synthesized as a 91-amino acid precursor containing an N-terminal signal peptide and a C-terminal membrane anchor domain . Post-translational cleavage removes the 23-residue signal sequence, yielding a mature 68-amino acid polypeptide (6.7 kDa) that localizes to infected cell membranes and virion envelopes . Functional studies demonstrate that the C-terminal 10 residues are dispensable for protein synthesis, membrane targeting, or viral growth in vitro . UL49A is conserved across alpha-, beta-, and gammaherpesviruses, with homologs in varicella-zoster virus (VZV gene 9A), Epstein-Barr virus (EBV BLRF1), and human cytomegalovirus (HCMV UL73) .
Properties
CAS No. |
148412-75-3 |
|---|---|
Molecular Formula |
C12H16NO |
Synonyms |
UL49A protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds (Homologs in Herpesviruses)
UL49A homologs share structural features (signal peptides, membrane anchors) but exhibit divergent roles across herpesvirus subfamilies. Key comparisons include:
Table 1: Structural and Functional Features of UL49A Homologs
Key Findings :
- Conservation : All homologs retain signal peptides and membrane anchors, suggesting a conserved role in membrane association or virion structure .
- Functional Divergence : Beta- and gammaherpesvirus homologs (e.g., HCMV UL73, EBV BLRF1) are implicated in virion maturation and host interactions, while alphaherpesvirus UL49A homologs primarily contribute to tegument-envelope linkage .
Variability Across Strains and Species
UL49A exhibits striking variability depending on viral species and strain:
Table 2: Amino Acid Variability of UL49A in Select Herpesviruses
Functional Implications and Evolutionary Insights
- Role in Virion Architecture : UL49A’s disulfide linkage to the tegument suggests a structural role in stabilizing the envelope-tegument interface, a feature shared with EBV BLRF1 .
- Immune Evasion : High variability in HSV-2 UL49A may reflect adaptive evolution to evade host immune responses, whereas conservation in HSV-1 strains implies functional constraints .
- Evolutionary Divergence : The absence of UL49A in Saimiriine herpesvirus 1 (a simplexvirus) underscores lineage-specific gene loss, contrasting with its ubiquity in other primate herpesviruses .
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